molecular formula C17H11NO4 B6013326 2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl- CAS No. 54833-77-1

2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl-

Cat. No.: B6013326
CAS No.: 54833-77-1
M. Wt: 293.27 g/mol
InChI Key: MRVJGNYLOFMNHR-UVTDQMKNSA-N
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Description

2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl- is a heterocyclic organic compound It is characterized by a furanone ring structure with a nitrophenyl and a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl- typically involves the condensation of 4-nitrobenzaldehyde with a suitable furanone precursor under specific conditions. One common method is the Knoevenagel condensation reaction, where 4-nitrobenzaldehyde reacts with a furanone derivative in the presence of a base such as piperidine or pyridine . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: 3-[(4-aminophenyl)methylene]-5-phenyl-2(3H)-furanone.

    Oxidation: Corresponding lactones or carboxylic acids.

    Substitution: Halogenated derivatives of the original compound.

Mechanism of Action

The mechanism by which 2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl- exerts its effects involves interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furanone ring can interact with enzymes or receptors in biological systems . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, 3-[(4-aminophenyl)methylene]-5-phenyl-: Similar structure but with an amino group instead of a nitro group.

    2(3H)-Furanone, 3-[(4-chlorophenyl)methylene]-5-phenyl-: Similar structure but with a chloro group instead of a nitro group.

    2(3H)-Furanone, 3-[(4-methylphenyl)methylene]-5-phenyl-: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in 2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl- imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

(3Z)-3-[(4-nitrophenyl)methylidene]-5-phenylfuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-17-14(10-12-6-8-15(9-7-12)18(20)21)11-16(22-17)13-4-2-1-3-5-13/h1-11H/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVJGNYLOFMNHR-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54833-77-1
Record name NSC201232
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201232
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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